
4,4'-Methylene-D2-dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylene-D2-dianiline is an organic compound with the chemical formula CH2(C6H4NH2)2. It is a colorless solid, although commercial samples can appear yellow or brown. This compound is primarily used as a precursor in the production of polyurethanes and other polymer materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Methylene-D2-dianiline is synthesized by the reaction of formaldehyde and aniline in the presence of hydrochloric acid. The reaction typically involves mixing aniline and formaldehyde in a molar ratio of 2:1, followed by the addition of hydrochloric acid as a catalyst. The mixture is then heated to around 80-90°C for several hours to complete the reaction .
Industrial Production Methods
On an industrial scale, the production of 4,4’-Methylene-D2-dianiline follows a similar process. The reaction is carried out in large reactors, and the product is purified through crystallization and distillation to obtain a high-purity compound. The purified 4,4’-Methylene-D2-dianiline is then used as a precursor for the production of methylene diphenyl diisocyanate, which is a key component in the manufacture of polyurethane foams .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylene-D2-dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form 4,4’-diaminodicyclohexylmethane.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4,4’-diaminodicyclohexylmethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,4’-Methylene-D2-dianiline has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymer materials such as polyamides, polyimides, and polyimines.
Biology: Investigated for its potential use in the development of biosensors and other analytical devices.
Medicine: Studied for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Extensively used as a precursor to methylene diphenyl diisocyanate, which is a key component in the production of polyurethane foams, epoxy resins, and adhesives
Mechanism of Action
The mechanism of action of 4,4’-Methylene-D2-dianiline involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form high-performance polymers. The amino groups in the compound can form covalent bonds with other molecules, leading to the formation of complex polymer structures .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Diaminodiphenylmethane
- 4,4’-Methylenebisbenzenamine
- Bis(4-aminophenyl)methane
Uniqueness
4,4’-Methylene-D2-dianiline is unique due to its high reactivity and versatility in forming various polymer materials. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-[(4-aminophenyl)-dideuteriomethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRVSVVVWCFQMG-KNXIQCGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
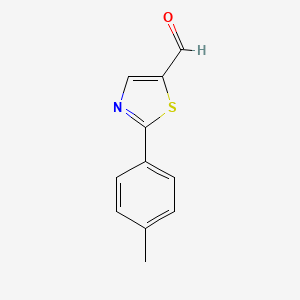
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2946666.png)
![N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2946667.png)
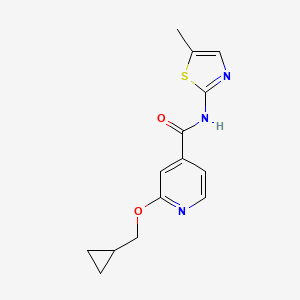
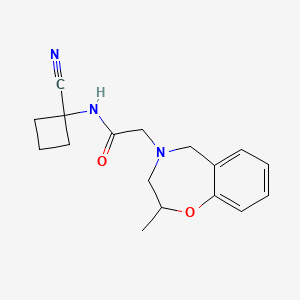
![6-imino-2-oxo-1-phenyl-5-{[(E)-2-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946670.png)
![Tert-butyl 9-[4-[(prop-2-enoylamino)methyl]benzoyl]-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2946671.png)

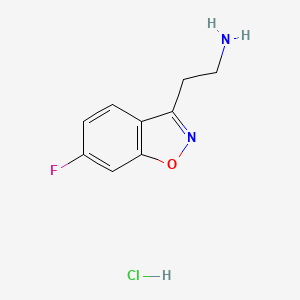
![2-allyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2946676.png)
![2-(1,2-Benzoxazol-3-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2946678.png)
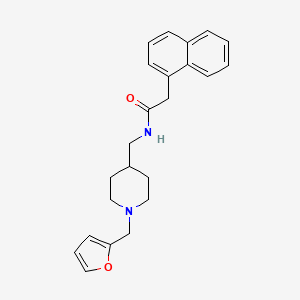

![3-heptyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946686.png)
